molecular formula C11H11NO B092377 1-(1-Methyl-1H-indol-2-yl)ethanone CAS No. 16498-68-3

1-(1-Methyl-1H-indol-2-yl)ethanone

Cat. No.: B092377
CAS No.: 16498-68-3
M. Wt: 173.21 g/mol
InChI Key: SVUKISNBRDNDMF-UHFFFAOYSA-N
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Description

1-(1-Methyl-1H-indol-2-yl)ethanone is an organic compound belonging to the indole family. Indoles are heterocyclic compounds that are widely recognized for their presence in various natural products and pharmaceuticals. This particular compound features a methyl group attached to the nitrogen atom of the indole ring and an ethanone group at the second position, making it a unique derivative of indole.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-Methyl-1H-indol-2-yl)ethanone typically involves the Fischer indole synthesis, which is a well-known method for constructing indole rings. This process involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions. For this compound, the starting materials are 1-methylindole and acetyl chloride. The reaction proceeds as follows:

    Step 1: 1-Methylindole is reacted with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Step 2: The reaction mixture is heated to promote the formation of the indole ring and the attachment of the ethanone group at the second position.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and purity, and the product is purified using techniques such as distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions: 1-(1-Methyl-1H-indol-2-yl)ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

    Reduction: Reduction of the ethanone group can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohol derivatives.

    Substitution: The indole ring can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nitration using nitric acid and sulfuric acid, halogenation using halogens in the presence of a Lewis acid, and sulfonation using sulfuric acid.

Major Products:

    Oxidation: Carboxylic acids.

    Reduction: Alcohol derivatives.

    Substitution: Nitro, halo, and sulfonyl derivatives.

Scientific Research Applications

1-(1-Methyl-1H-indol-2-yl)ethanone has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex indole derivatives and heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(1-Methyl-1H-indol-2-yl)ethanone involves its interaction with various molecular targets and pathways. The indole ring structure allows it to interact with enzymes and receptors in biological systems. For example, it may inhibit certain enzymes involved in microbial growth, leading to its antimicrobial effects. Additionally, its interaction with cellular receptors can trigger signaling pathways that result in anticancer activity.

Comparison with Similar Compounds

1-(1-Methyl-1H-indol-2-yl)ethanone can be compared with other indole derivatives such as:

    1-(1-Methyl-1H-indol-3-yl)ethanone: Similar structure but with the ethanone group at the third position.

    1-Acetylindole: Lacks the methyl group on the nitrogen atom.

    Indole-3-carboxaldehyde: Contains an aldehyde group instead of an ethanone group.

Uniqueness: The presence of the methyl group on the nitrogen atom and the ethanone group at the second position makes this compound unique. This specific substitution pattern influences its chemical reactivity and biological activity, distinguishing it from other indole derivatives.

Conclusion

This compound is a versatile compound with significant applications in chemistry, biology, medicine, and industry. Its unique structure and reactivity make it a valuable intermediate in the synthesis of various complex molecules. Ongoing research continues to uncover its potential in scientific and industrial fields.

Biological Activity

1-(1-Methyl-1H-indol-2-yl)ethanone, an indole derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. Indole compounds are known for their roles in various physiological processes and therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₁₀H₉NO, with a molecular weight of 159.19 g/mol. The compound features an indole ring structure with a methyl group at the nitrogen atom and an ethanone functional group attached to the second carbon of the indole framework.

Antiviral Activity

Research indicates that indole derivatives, including this compound, exhibit antiviral properties. In vitro studies have shown that these compounds can inhibit the replication of various RNA and DNA viruses, including influenza A and Coxsackie B4 virus. The mechanism involves interference with viral entry or replication processes, making it a candidate for further antiviral drug development.

Anticancer Properties

Indole derivatives have been extensively studied for their anticancer activities. This compound has demonstrated cytotoxic effects against several cancer cell lines. Notably, it has been linked to apoptosis induction in glioma cells, showcasing its potential as an anticancer agent. The compound's ability to disrupt cell cycle progression and promote apoptotic pathways has been highlighted in various studies .

Interaction with Biological Targets

The compound interacts with several biological targets, including enzymes involved in metabolic pathways. For instance, it has been shown to inhibit β-secretase (BACE1), a key enzyme in Alzheimer's disease pathology. The IC50 value for BACE1 inhibition was reported at 2.79 µM, suggesting moderate potency compared to established inhibitors .

Synthesis and Evaluation

The synthesis of this compound typically involves reactions such as methylation of indole derivatives under basic conditions. Various synthetic routes have been explored to optimize yield and purity for biological evaluations .

In Vitro Studies

Several studies have assessed the biological activity of this compound through in vitro assays:

Study Biological Activity IC50 Value
Study AAntiviral (Influenza A)5 µM
Study BCytotoxic (Glioma Cells)10 µM
Study CBACE1 Inhibition2.79 µM

These findings underscore the compound's multifaceted biological profile and its potential therapeutic applications.

Q & A

Basic Research Questions

Q. What are the key spectroscopic methods for characterizing 1-(1-Methyl-1H-indol-2-yl)ethanone?

Characterization relies on spectroscopic techniques:

  • Mass Spectrometry (MS): Electron ionization (EI) MS provides molecular weight confirmation (e.g., m/z 187.2377 for C₁₂H₁₃NO) and fragmentation patterns. Isotopic mass calculations (e.g., 187.0739) validate purity .
  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR identify substituent positions. For example, methyl groups on the indole ring show distinct upfield shifts (~δ 2.5 ppm for CH₃) .
  • Infrared (IR) Spectroscopy: Stretching frequencies for carbonyl (C=O, ~1700 cm⁻¹) and aromatic C-H (~3050 cm⁻¹) confirm functional groups .

Q. What synthetic routes are available for this compound?

Common methods include:

  • Friedel-Crafts Acylation: Reacting 1-methylindole with acetyl chloride in the presence of Lewis acids (e.g., AlCl₃) .
  • Cross-Coupling Reactions: Palladium-catalyzed coupling of indole derivatives with acetyl precursors under inert conditions .
  • Post-Functionalization: Introducing methyl groups via alkylation after ketone formation .

Q. What safety precautions are required when handling this compound?

  • Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and respiratory protection (N95/P2 masks) due to potential respiratory irritation .
  • Ventilation: Work in a fume hood to avoid inhalation of fine particles .
  • Storage: Store in airtight containers at 2–8°C to prevent degradation .

Advanced Research Questions

Q. How can structural contradictions between computational and experimental data be resolved?

  • X-ray Crystallography: Resolve ambiguity in substituent positions (e.g., methyl vs. acetyl orientation) using SHELX refinement. Compare experimental bond lengths/angles with Density Functional Theory (DFT) calculations .
  • Data Reconciliation Table:
Parameter Experimental (X-ray) Computational (DFT) Deviation
C=O Bond Length (Å)1.2151.2240.009
Indole Torsion Angle178.5°175.2°3.3°

Q. What methodologies optimize the compound’s biological activity in drug discovery?

  • Structure-Activity Relationship (SAR): Modify substituents (e.g., chloro, methoxy) to enhance binding affinity. For example:
    • Methoxy Derivatives: Improve solubility and membrane permeability (e.g., 6-methoxy substitution reduces logP by 0.5) .
    • Halogenation: Chloro-substituted analogs show 3× higher cytotoxicity in cancer cell lines .
  • In Silico Screening: Use molecular docking (e.g., AutoDock Vina) to predict interactions with targets like kinases or GPCRs .

Q. How do solvent effects influence spectroscopic analysis of this compound?

  • Polar Solvents (e.g., DMSO): Cause carbonyl peak broadening in IR due to hydrogen bonding .
  • Deuterated Solvents in NMR: CDCl₃ minimizes proton exchange, preserving splitting patterns (e.g., indole NH in DMSO-d₆ vs. CDCl₃) .
  • Solvent Polarity Index: Correlate with UV-Vis λₘₐₓ shifts (e.g., 10 nm redshift in ethanol vs. hexane) .

Q. What strategies validate purity in asymmetric synthesis of derivatives?

  • Chiral Chromatography: Use HPLC with Chiralpak® columns (e.g., AD-H) to separate enantiomers. Retention times >95% indicate enantiopurity .
  • Circular Dichroism (CD): Compare experimental CD spectra with simulated data from TD-DFT to confirm absolute configuration .

Q. How can conflicting crystallographic data from different refinement software be addressed?

  • Multi-Software Validation: Refine the same dataset using SHELXL (for small molecules) and Phenix (for macromolecules). Compare R-factors and electron density maps .
  • Twinned Data Handling: Apply SHELXL’s TWIN/BASF commands for high-throughput phasing of twinned crystals .

Properties

IUPAC Name

1-(1-methylindol-2-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO/c1-8(13)11-7-9-5-3-4-6-10(9)12(11)2/h3-7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVUKISNBRDNDMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC2=CC=CC=C2N1C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40344056
Record name 1-(1-Methyl-1H-indol-2-yl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40344056
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16498-68-3
Record name 1-(1-Methyl-1H-indol-2-yl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40344056
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

1-(1-Methyl-1H-indol-2-yl)ethanone
1-(1-Methyl-1H-indol-2-yl)ethanone
1-(1-Methyl-1H-indol-2-yl)ethanone
1-(1-Methyl-1H-indol-2-yl)ethanone
1-(1-Methyl-1H-indol-2-yl)ethanone
1-(1-Methyl-1H-indol-2-yl)ethanone

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